Lipophilicity Boost from 4-Bromophenyl Substitution
The computed XLogP3 of 2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is 5.1, determined by the PubChem XLogP3 3.0 algorithm [1]. In quantitative structure–property relationship (QSPR) models, the replacement of a hydrogen atom with bromine on an aromatic ring increases logP by approximately 0.60–0.80 log units [2]. The non-brominated analog, where the 4-bromophenyl group is replaced by an unsubstituted phenyl ring, is therefore predicted to have an XLogP3 of approximately 4.3–4.5, a difference of +0.6 to +0.8 log units attributable to the bromine substituent [2]. This increase in lipophilicity translates to an estimated ~4- to 6-fold greater membrane partitioning, which is a critical parameter in cell-based assays, ADME profiling, and blood–brain barrier penetration studies.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.1 |
| Comparator Or Baseline | Predicted for non-brominated analog (4-H instead of 4-Br): XLogP3 ≈ 4.3–4.5 |
| Quantified Difference | Δ logP = +0.6 to +0.8 units (estimated from halogen substituent contribution models) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) for the target compound; comparator value estimated using published bromine logP contribution data from QSPR analysis of substituted benzenes [2]. |
Why This Matters
A ~0.6–0.8 logP increase directly impacts membrane permeability and distribution coefficient, making the compound more suitable for intracellular target engagement or CNS applications compared to non-halogenated analogs, a key procurement consideration in drug discovery campaigns.
- [1] PubChem Compound Summary for CID 71795599, 2-(4-bromophenyl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide. National Center for Biotechnology Information, 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1421478-02-5 View Source
- [2] Table 4. Substitutions in o-position: Particular desirability functions and Generalised desirability functions. From: 'Application of desirability function for the selection of drug candidates.' Pharmaceutical Research, 2004, 21(11), 1980–1987. PMCID: PMC3610026. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC3610026/table/Tab4/ View Source
